N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-methylthiazole with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones, in the presence of an acid or base catalyst.
Major Products Formed
Reduction: Formation of N-(4-Methylthiazol-2-yl)-5-aminofuran-2-carboxamide.
Substitution: Formation of various substituted thiazole derivatives.
Condensation: Formation of imines or enamines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: A broad class of compounds with diverse biological activities, such as antioxidant, anti-inflammatory, and antiviral properties.
Uniqueness
N-(4-Methylthiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to its specific combination of a thiazole ring and a nitrofuran moiety, which imparts distinct biological activities.
Properties
Molecular Formula |
C9H7N3O4S |
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Molecular Weight |
253.24 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H7N3O4S/c1-5-4-17-9(10-5)11-8(13)6-2-3-7(16-6)12(14)15/h2-4H,1H3,(H,10,11,13) |
InChI Key |
LHPSLTJRUDZCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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